molecular formula C23H17F2NO4S B2565257 (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline CAS No. 904454-11-1

(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline

Cat. No. B2565257
CAS RN: 904454-11-1
M. Wt: 441.45
InChI Key: OPHSFHXXWBJOHU-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline, also known as DMAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling, proliferation, and differentiation.

Mechanism of Action

(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline inhibits PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline also activates the AMPK pathway by increasing the cellular AMP/ATP ratio, which leads to the inhibition of mTOR and the activation of autophagy. Finally, (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline inhibits the aggregation of amyloid beta peptides by binding to their hydrophobic regions and preventing their self-assembly.
Biochemical and Physiological Effects:
(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to improve glucose tolerance and insulin sensitivity in diabetic animals. In addition, (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been reported to enhance memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, its low solubility in aqueous solutions and its high toxicity limit its use in in vivo experiments. (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline also has a relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

Future research on (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline could focus on developing more soluble and less toxic analogs that can be used in in vivo experiments. Additionally, (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline could be tested in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Further studies could also investigate the potential use of (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline in other diseases such as neurodegenerative disorders and autoimmune diseases. Finally, the mechanism of action of (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline could be further elucidated by identifying its downstream targets and signaling pathways.

Synthesis Methods

(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline can be synthesized by reacting 2,5-difluoroaniline with 8-methoxy-3-tosylchroman-2-one in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the chromene ring. The resulting compound is then treated with a strong acid to remove the tosyl group and obtain (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline.

Scientific Research Applications

(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been reported to exhibit potent antiproliferative activity against cancer cells by inhibiting PKC, which is overexpressed in many types of cancer. (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to improve insulin sensitivity in diabetic animals by activating the AMP-activated protein kinase (AMPK) pathway. Additionally, (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N-(2,5-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-14-6-9-17(10-7-14)31(27,28)21-12-15-4-3-5-20(29-2)22(15)30-23(21)26-19-13-16(24)8-11-18(19)25/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHSFHXXWBJOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline

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